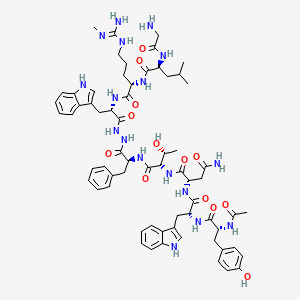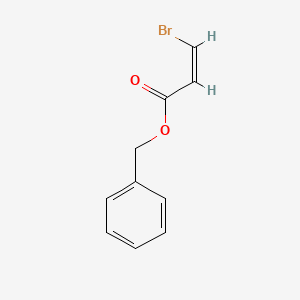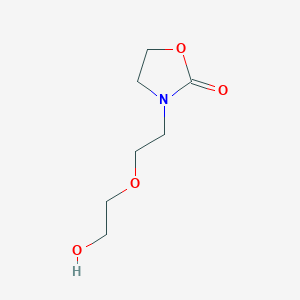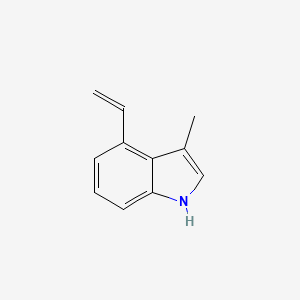
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one is an organic compound with a pyridine ring substituted with an aminoethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with ethylamine under acidic conditions, followed by reduction of the resulting imine to yield the desired product. Another method involves the use of transaminase enzymes to catalyze the conversion of 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and engineered transaminase polypeptides, which offer high enantiomeric excess and conversion rates . These methods are advantageous due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include imines, oximes, secondary amines, and various substituted pyridine derivatives .
Scientific Research Applications
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain transaminases, leading to altered amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazoles: These compounds share similar pharmacological properties and are used in medicinal chemistry.
Uniqueness
3-(1-Aminoethyl)-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(1-aminoethyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-10(2)8(7)11/h3-6H,9H2,1-2H3 |
InChI Key |
WQJJJBYUBMKGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN(C1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)


![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)


![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)


![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)



